Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile
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Overview
Description
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is a chemical compound that belongs to the class of phosphonothioates. These compounds are characterized by the presence of a phosphorus-sulfur bond. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile typically involves the reaction of phenylphosphonothioic acid with ethyl alcohol and 4,3-cresotonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic acid esters.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonothioate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged nerve impulses. This mechanism is similar to that of other organophosphates and is the basis for its use in pesticides.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Known for its use as an insecticide.
Ethyl p-nitrophenyl thionobenzenephosphonate: Another phosphonothioate with similar applications in pest control.
Uniqueness
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is unique due to its specific ester and nitrile functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specialized applications, such as targeted enzyme inhibition and the synthesis of complex organic molecules.
Properties
CAS No. |
97638-14-7 |
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Molecular Formula |
C16H16NO2PS |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[ethoxy(phenyl)phosphinothioyl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C16H16NO2PS/c1-3-18-20(21,16-7-5-4-6-8-16)19-15-10-9-14(12-17)13(2)11-15/h4-11H,3H2,1-2H3 |
InChI Key |
YINGRBLYSPVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)C#N)C |
Origin of Product |
United States |
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